molecular formula C19H21N3O5S B2974430 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2176070-35-0

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2974430
CAS No.: 2176070-35-0
M. Wt: 403.45
InChI Key: IYJOJPSLXFIQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a potent and selective inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in cell survival, proliferation, and tumorigenesis. Its primary research value lies in its utility as a chemical probe to investigate the Pim kinase signaling pathway in various cancer models, particularly hematological malignancies and solid tumors. The compound exerts its mechanism by competitively binding to the ATP-binding pocket of Pim-1, thereby inhibiting its kinase activity and downstream phosphorylation events. This inhibition can lead to the induction of apoptosis and the reduction of proliferation in cancer cell lines that are dependent on Pim-1 for survival. Research involving this inhibitor is crucial for validating Pim-1 as a therapeutic target and for understanding the consequences of its selective pharmacological inhibition in a controlled experimental setting, providing valuable insights for oncology and drug discovery research.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19-6-4-16(14-1-2-14)20-22(19)12-13-10-21(11-13)28(24,25)15-3-5-17-18(9-15)27-8-7-26-17/h3-6,9,13-14H,1-2,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJOJPSLXFIQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Benzodioxine Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring is often synthesized via cyclization reactions involving amines and halogenated precursors.

    Construction of the Pyridazinone Core: This involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Final Assembly: The final step involves coupling the benzodioxine-sulfonyl azetidine intermediate with the cyclopropyl-pyridazinone core under conditions that promote nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and benzodioxine moieties.

    Reduction: Reduction reactions may target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxine and azetidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound’s potential therapeutic applications could include its use as a lead compound in drug discovery programs targeting specific diseases such as cancer, infectious diseases, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

Core Scaffold Variations: The target compound’s pyridazinone core is distinct from pyridine (e.g., ) or pyridazine derivatives (e.g., ), which may alter electronic properties and binding affinities. The azetidine-benzodioxine sulfonyl group in the target compound is unique compared to simpler benzodioxine-linked amines or thiols in analogs .

Substituent Effects :

  • The cyclopropyl group in the target compound and may improve lipophilicity compared to polar substituents like methoxy () or hydroxyl groups ().
  • The sulfonyl group in the target compound could enhance hydrogen-bonding interactions relative to thiol () or carbonyl () functionalities.

Hypothetical Bioactivity and Selectivity

While experimental data are lacking, inferences can be drawn from structural analogs:

  • Enzyme Inhibition Potential: Sulfonamide-containing compounds (e.g., ) often target serine proteases or kinases. The benzodioxine sulfonyl group in the target compound may mimic ATP’s adenine moiety in kinase binding pockets.
  • Selectivity : The azetidine’s constrained geometry might confer selectivity over bulkier azacycles (e.g., piperidine derivatives), as seen in other azetidine-containing drugs .

Biological Activity

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that incorporates diverse structural motifs including cyclopropyl, benzodioxine, azetidine, and pyridazinone. This unique combination suggests potential biological activities that warrant investigation.

Chemical Structure

The compound's IUPAC name reflects its complex structure:

C19H21N3O5S\text{C}_{19}\text{H}_{21}\text{N}_3\text{O}_5\text{S}

Key Structural Features:

  • Cyclopropyl Group: Contributes to the compound's lipophilicity and may influence receptor interactions.
  • Benzodioxine Moiety: Known for its diverse biological activities, including anti-inflammatory and antibacterial properties.
  • Azetidine Ring: This nitrogen-containing ring can enhance binding affinity to biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound could act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access.
  • Receptor Modulation: It may interact with cell surface receptors, altering signaling pathways crucial for various physiological processes.
  • DNA Intercalation: The structural components may allow the compound to intercalate into DNA, potentially disrupting replication and transcription processes.

Biological Activity Studies

Research has been conducted to evaluate the biological activity of similar compounds and infer potential effects for this specific compound.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs exhibit:

  • Antimicrobial Activity: Compounds with benzodioxine structures often show significant antibacterial effects against various strains.
  • Cytotoxic Effects: Some derivatives have been tested against cancer cell lines, showing selective cytotoxicity which could be explored further for therapeutic applications.
Compound Biological Activity Target Reference
Compound AAntibacterialBacterial enzyme
Compound BCytotoxicCancer cells
Compound CAnti-inflammatoryInflammatory pathways

Case Studies

Several case studies have highlighted the potential of similar compounds in drug development:

  • Case Study on Antimicrobial Properties:
    • A study evaluated a related benzodioxine derivative and found it effective against Gram-positive bacteria, suggesting a similar potential for this compound.
  • Case Study on Cancer Therapy:
    • Research on azetidine derivatives indicated promising results in inhibiting tumor growth in xenograft models.

Q & A

Basic Question: What are the key considerations for optimizing the solvent-free synthesis of this compound to improve yield and purity?

Answer:
Solvent-free synthesis, as demonstrated in analogous dihydrobenzodioxine derivatives (e.g., via reflux reactions using DMF-DMA), requires careful temperature control and reagent stoichiometry . For this compound, focus on:

  • Reaction Time : Extended reflux durations (e.g., 10–12 hours) to ensure complete cyclization and sulfonation.
  • Workup : Precipitation with diethyl ether followed by recrystallization in polar solvents (e.g., n-butanol) to isolate pure crystals.
  • Characterization : Validate purity via melting point consistency (±1°C range) and complementary IR/NMR spectral alignment (e.g., sulfonyl group peaks at ~1350 cm⁻¹ in IR, azetidine proton shifts at δ 3.5–4.0 ppm in ¹H NMR) .

Advanced Question: How can X-ray crystallography and computational modeling resolve contradictions in proposed stereochemical configurations of the azetidin-3-ylmethyl substituent?

Answer:
Discrepancies between predicted and observed stereochemistry can arise from flexible azetidine ring conformations. Use:

  • SHELX Refinement : Refine crystal structures using SHELXL (for small molecules) to resolve bond angles and torsion angles, particularly for the sulfonyl-azetidine linkage .
  • DFT Calculations : Compare experimental crystallographic data with density functional theory (DFT)-optimized geometries (e.g., Gaussian 16) to validate energetically favorable conformers .
  • Cross-Validation : Overlay experimental and computational models using software like Mercury (CCDC) to identify steric clashes or electronic mismatches .

Basic Question: Which spectroscopic techniques are most reliable for characterizing the dihydropyridazin-3-one core in this compound?

Answer:

  • ¹H/¹³C NMR : Identify the dihydropyridazinone ring via characteristic deshielded protons (e.g., H-5 at δ 7.2–7.5 ppm) and carbonyl carbons (C-3 at ~165 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680–1700 cm⁻¹ and sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ with <2 ppm error, ensuring no fragmentation of the cyclopropyl group .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the anti-inflammatory potential of this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., JAK/STAT) or cyclooxygenase isoforms (COX-1/2) based on structural analogs (e.g., dihydrobenzodioxine sulfonamides) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization (FP) assays with recombinant enzymes.
    • Cellular Models : Test cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
  • Control Experiments : Include reference inhibitors (e.g., dexamethasone for inflammation) and validate selectivity via counter-screening against unrelated targets (e.g., PDE4) .

Basic Question: What experimental protocols mitigate degradation of the cyclopropyl group during prolonged storage or in vitro assays?

Answer:

  • Storage Conditions : Store lyophilized powder at –20°C under argon to prevent oxidation.
  • Buffered Solutions : Use pH 7.4 phosphate-buffered saline (PBS) with 0.01% EDTA to chelate metal ions that catalyze ring-opening .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, λ=254 nm) to track degradation products .

Advanced Question: How can environmental fate studies be designed to assess the ecotoxicological impact of this compound?

Answer:

  • Abiotic Degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV-A/UV-C exposure) to quantify half-lives and identify breakdown products via LC-QTOF-MS .
  • Biotic Transformation : Use OECD 308/309 guidelines with activated sludge or soil microcosms to measure biodegradation rates and metabolite toxicity (e.g., Daphnia magna acute assays) .
  • Bioaccumulation Potential : Calculate logP (e.g., using ACD/Labs) and model food-chain magnification factors (e.g., EPI Suite BCFBAF) .

Basic Question: What synthetic routes are available for introducing substituents to the benzodioxine-sulfonyl moiety to modulate solubility?

Answer:

  • Electrophilic Substitution : Introduce hydrophilic groups (e.g., –OH, –COOH) via directed ortho-metalation (DoM) using LDA/TMEDA, followed by quenching with CO₂ or B(OH)₃ .
  • Nucleophilic Aromatic Substitution : Replace sulfonyl chloride intermediates with amines (e.g., methylamine) to form sulfonamides, enhancing aqueous solubility .

Advanced Question: How can contradictions in bioactivity data between in vitro and in vivo models be systematically analyzed?

Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability limitations .
  • Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation of the dihydropyridazinone ring) that may reduce efficacy .
  • Tissue Distribution : Conduct radiolabeled (¹⁴C) studies in rodents to correlate target tissue exposure with observed in vitro IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.